![molecular formula C24H22FN5O2 B2787147 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941894-10-6](/img/structure/B2787147.png)

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

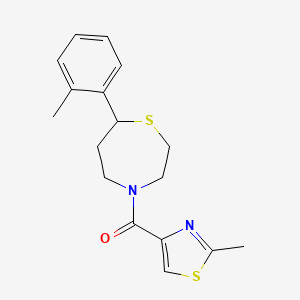

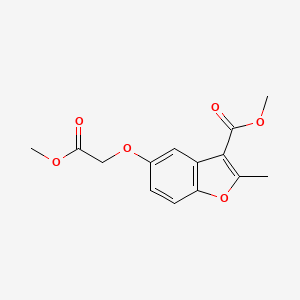

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22FN5O2 and its molecular weight is 431.471. The purity is usually 95%.

BenchChem offers high-quality 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, such as the one mentioned, often exhibit antimicrobial properties . They can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance .

Anti-Tuberculosis Agents

Given the structural similarity to other pyrazole compounds, this molecule could be investigated for its potential as an anti-tuberculosis agent . Tuberculosis remains a major global health challenge, and new drugs are urgently needed to combat multi-drug-resistant strains of the tuberculosis bacteria .

Anti-Inflammatory Applications

Pyrazole derivatives are known for their anti-inflammatory effects . This compound could be studied for its efficacy in reducing inflammation, which is a common pathological feature of various chronic diseases, including arthritis, asthma, and cardiovascular diseases .

Antioxidant Properties

The presence of a fluorophenyl group in the compound suggests that it might exhibit antioxidant properties . Antioxidants are crucial in combating oxidative stress in cells, which is linked to aging and many diseases, such as cancer and neurodegenerative disorders .

Anti-Tumor and Cytotoxicity

Research into pyrazole derivatives has shown that they can have anti-tumor activities . This particular compound could be synthesized and tested against various cancer cell lines to assess its cytotoxicity and potential as a cancer therapeutic agent .

Analgesic Effects

The compound’s structure indicates potential analgesic properties , which could be beneficial in pain management. Developing new painkillers is essential to provide alternatives to opioids, which have a high risk of addiction and adverse side effects .

Urease Inhibition

Urease is an enzyme that contributes to the pathogenicity of certain bacteria. Inhibiting urease can prevent infections, especially those related to the gastrointestinal tract, such as those caused by Helicobacter pylori .

Quorum Sensing Inhibition

Quorum sensing is a communication mechanism used by bacteria to coordinate behavior. Inhibiting quorum sensing can reduce bacterial virulence without killing the bacteria, which may help prevent the development of resistance. This compound could be explored for its quorum sensing inhibitor (QSI) activities .

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the survival and colonization of highly pathogenic bacteria .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity .

Biochemical Pathways

The inhibition of the urease enzyme disrupts the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can prevent pathogenic bacteria from maintaining themselves, as they rely on the urea cycle for survival .

Pharmacokinetics

The presence of a fluorophenyl group and a piperazine ring could potentially enhance the compound’s absorption and distribution .

Result of Action

By inhibiting the urease enzyme, the compound can prevent pathogenic bacteria from colonizing and maintaining themselves . This could potentially make the compound effective in preventing ureolytic bacterial infections .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and its ability to bind to the urease enzyme. Additionally, the presence of other substances could potentially interfere with the compound’s action .

properties

IUPAC Name |

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2/c25-19-6-8-20(9-7-19)27-10-12-28(13-11-27)23(31)17-29-14-15-30-22(24(29)32)16-21(26-30)18-4-2-1-3-5-18/h1-9,14-16H,10-13,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIROKLGRMXHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2787065.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2787069.png)

![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2787073.png)

![1-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-3-carbazol-9-yl-propan-2-ol](/img/structure/B2787074.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2787075.png)

![4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2787078.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2787082.png)

![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)